(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine
Description
Properties
Molecular Formula |
C10H12BrN |
|---|---|
Molecular Weight |
226.11 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-3-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12BrN/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI Key |
MLHJVLDVTVYOMH-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[C@@H](C=C)N)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C=C)N)Br |
Origin of Product |
United States |
Biological Activity
(1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine, a member of the phenylpropylamines class, exhibits significant biological activity that makes it a candidate for further pharmacological research. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a bromine atom and a methyl group attached to a phenyl ring, contributing to its unique reactivity and interaction with biological systems. Its molecular formula is C10H12BrN, with a molecular weight of approximately 226.12 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of monoamine oxidase (MAO), an enzyme crucial for neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are vital in mood regulation .
- Receptor Binding : It may bind to adrenergic and dopaminergic receptors, influencing pathways related to mood disorders and neuropharmacological effects.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Biological Activity | Description |
|---|---|
| MAO Inhibition | Potential antidepressant properties through increased neurotransmitter levels. |
| Receptor Interaction | Modulation of adrenergic and dopaminergic pathways. |
| Neuropharmacological Effects | Reduction in depressive-like behaviors in rodent models. |
| Anticancer Potential | Investigated for interactions with sigma receptors implicated in cancer cell proliferation. |
Case Studies
Several studies have explored the compound's biological activity:
- Neuropharmacological Study : A study evaluated the effects of this compound on rodent models exhibiting depressive symptoms. Results indicated significant reductions in depressive-like behaviors at specific dosages, suggesting potential antidepressant properties.
- Enzyme Interaction Study : Research focused on the compound's inhibitory effects on MAO demonstrated its potential as a MAO inhibitor, which could be beneficial in developing antidepressants.
- Cancer Research : Ongoing investigations are assessing the compound's efficacy as an anticancer agent through its interactions with sigma receptors, which are known to play a role in cancer cell growth and survival.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| (1S)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine | C10H12BrN | Isomeric form with different stereochemistry |
| (1R)-1-(4-Chloro-3-methylphenyl)prop-2-enylamine | C10H12ClN | Chlorine instead of bromine; affects reactivity |
| (1S)-1-(4-Fluoro-3-methylphenyl)prop-2-enylamine | C10H12FN | Fluorine instead of bromine; potential differences in biological activity |
The presence of bromine enhances the compound's reactivity compared to others containing chlorine or fluorine, potentially influencing its pharmacological profile.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structural analogs include:
- 1-(4-Chloro-3-methylphenyl)prop-2-enylamine : Replacing bromo with chloro reduces steric bulk and electronegativity.
- 1-(3,4-Dimethylphenyl)prop-2-enylamine : Lacking a halogen, this compound exhibits lower polarity and weaker intermolecular interactions.
Key Structural Differences :
- Bromo vs. Other Halogens : The bromo group in the target compound increases molecular weight and polarizability compared to chloro or fluoro analogs, enhancing van der Waals interactions and melting points.
Physical Properties
Notes:
Spectroscopic Characteristics
1H NMR Comparison :
- Target Compound : Aromatic protons near bromo and methyl groups would resonate downfield (δ 7.2–7.5 ppm). Allylic protons (CH2=CH–) show coupling constants (J = 10–17 Hz) indicative of trans-configuration.
- Compound: Cyclohexanone-derived protons appear at δ 2.0–2.5 ppm, with phenyl protons at δ 7.3–7.6 ppm .
IR Spectroscopy :
Crystallographic and Hydrogen-Bonding Analysis
- Software Tools : SHELX and ORTEP-3 (–3) are critical for resolving crystal structures. For example, ’s compound was characterized via X-ray diffraction, revealing hydrogen bonds between the ammonium group and chloride ions .
- Graph Set Analysis: The target compound’s primary amine may form N–H⋯Br hydrogen bonds, creating linear motifs (C(2) graph sets), whereas ’s Mannich base forms N–H⋯O bonds with cyclohexanone, leading to cyclic R₂²(8) patterns .
Data Tables
Table 1: Substituent Effects on Reactivity
| Compound | Electronic Effect | Steric Effect |
|---|---|---|
| (1R)-1-(4-Bromo-3-methylphenyl)prop-2-enylamine | Strong (-I) | Moderate |
| 1-(4-Fluorophenyl)prop-2-enylamine | Moderate (-I) | Low |
| 1-(3,5-Di-tert-butylphenyl)prop-2-enylamine | Weak (-I) | High |
Table 2: Hydrogen-Bonding Motifs
| Compound | Donor-Acceptor Pair | Graph Set |
|---|---|---|
| Target Compound | N–H⋯Br | C(2) |
| Compound | N–H⋯O | R₂²(8) |
| 1-(4-Hydroxyphenyl)prop-2-enylamine | O–H⋯N | S(6) |
Discussion of Research Findings
- Electronic Effects: The bromo group’s electron-withdrawing nature reduces the amine’s basicity compared to non-halogenated analogs, impacting salt formation and solubility.
- Crystallography : Tools like SHELXL () enable precise determination of the target compound’s stereochemistry, critical for pharmaceutical applications .
- Hydrogen Bonding : Graph set analysis () reveals that bromo-substituted amines favor linear H-bonding networks, whereas Mannich bases form cyclic motifs, affecting crystallization behavior .
Q & A
Q. What statistical methods are appropriate for interpreting variable biological assay results (e.g., IC₅₀ ± 20%)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
